![molecular formula C25H28N4O3 B10998945 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10998945.png)
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives such as:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3 |
InChI Key |
LVASLKTXYIRGJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine](/img/structure/B10998862.png)
![N-(1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10998866.png)
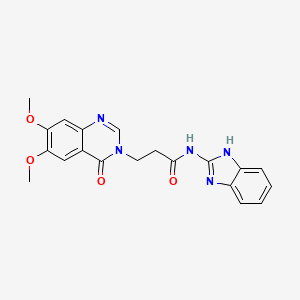
![4-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzamide](/img/structure/B10998883.png)
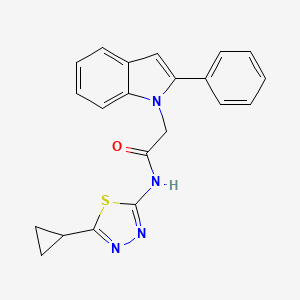
![(2R)-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B10998912.png)
![ethyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10998914.png)
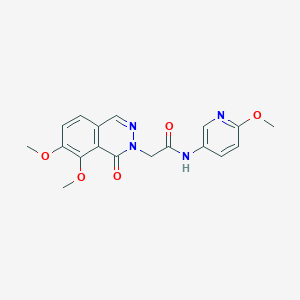
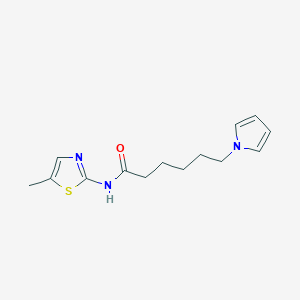
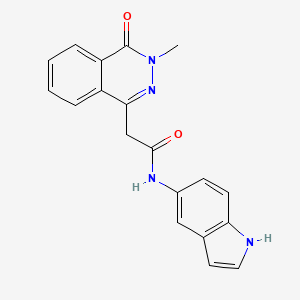
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-methyl-2-(1H-tetraazol-1-yl)pentanamide](/img/structure/B10998929.png)
methanone](/img/structure/B10998930.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998938.png)
![3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10998943.png)
